An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for 3-Chlorofuran-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for 3-Chlorofuran-2-carboxylic acid
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chlorofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral features of this molecule, offering insights into the structural elucidation and the influence of substituents on the furan ring.
Introduction: The Role of NMR in the Structural Analysis of Heterocyclic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure. For heterocyclic compounds such as 3-chlorofuran-2-carboxylic acid, NMR provides critical information regarding the electronic environment of each nucleus, enabling the precise assignment of protons and carbons within the molecule. The chemical shifts (δ) are particularly sensitive to the effects of substituents, offering a window into the electronic distribution within the furan ring.
Due to the absence of readily available experimental spectra for 3-chlorofuran-2-carboxylic acid in the public domain, this guide will utilize high-quality predicted NMR data. The interpretation will be grounded in fundamental NMR principles and comparative analysis with the known spectra of related compounds, such as 2-furoic acid.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for 3-chlorofuran-2-carboxylic acid are summarized below. These values were generated using advanced computational algorithms that account for the electronic effects of the chloro and carboxylic acid substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chlorofuran-2-carboxylic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 7.7 | Doublet | ~2.0 - 2.5 |
| H-5 | ~6.6 - 6.8 | Doublet | ~2.0 - 2.5 |
| COOH | ~12.0 - 13.0 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chlorofuran-2-carboxylic acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 147 |
| C-3 | ~115 - 117 |
| C-4 | ~112 - 114 |
| C-5 | ~148 - 150 |
| COOH | ~160 - 162 |
In-depth Spectral Interpretation
A thorough analysis of the predicted NMR data reveals the intricate electronic interplay of the substituents on the furan scaffold. The following sections provide a detailed rationale for the assignment of each signal.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 3-chlorofuran-2-carboxylic acid is expected to be relatively simple, exhibiting signals for the two furan ring protons and the carboxylic acid proton.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Furan Ring Protons (H-4 and H-5): The two protons on the furan ring, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The electronegative chlorine atom at the C-3 position and the electron-withdrawing carboxylic acid group at the C-2 position significantly influence their chemical shifts.
-
H-5: This proton is adjacent to the ring oxygen, which is a key feature of furan's electronic structure. The electron-withdrawing nature of the substituents at C-2 and C-3 will deshield H-5, causing it to resonate at a lower field compared to unsubstituted furan.
-
H-4: This proton is also influenced by the substituents, though to a slightly lesser extent than H-5. The chlorine at C-3 will have a direct deshielding effect.
-
The coupling constant between H-4 and H-5 in furan systems is typically small, in the range of 2-3 Hz, which is consistent with the predicted values.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct signals, corresponding to the four carbons of the furan ring and the carboxylic acid carbon.
-
Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 160 and 185 ppm, due to the strong deshielding effect of the two oxygen atoms.[2]
-
Furan Ring Carbons:
-
C-2 and C-5: These carbons, being adjacent to the oxygen atom, generally resonate at a lower field (higher ppm) in furan systems. The C-2 carbon, directly attached to the electron-withdrawing carboxylic acid group, will be significantly deshielded. The C-5 carbon will also be at a relatively low field.
-
C-3 and C-4: The C-3 carbon is directly bonded to the electronegative chlorine atom, which will cause a downfield shift. However, the carbon will still be at a higher field compared to the oxygen-adjacent carbons. The C-4 carbon's chemical shift will be influenced by the overall electron deficiency of the ring.
-
The following diagram illustrates the molecular structure and the atom numbering used for the NMR assignments.
Caption: Molecular structure of 3-Chlorofuran-2-carboxylic acid with atom numbering.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data, the following protocol outlines a standardized methodology for the ¹H and ¹³C NMR analysis of 3-chlorofuran-2-carboxylic acid.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that can dissolve the compound. Common choices for carboxylic acids include dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for observing the exchangeable carboxylic acid proton.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Instrument Parameters
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to enhance sensitivity and simplify the spectrum by removing C-H coupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-10 seconds is recommended, as some carbon nuclei, particularly quaternary carbons, can have long relaxation times.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS).
-
Integration (for ¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
The logical workflow for the NMR analysis is depicted in the following diagram.
Caption: A logical workflow for the NMR analysis of an organic compound.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of 3-chlorofuran-2-carboxylic acid. By leveraging predicted data and fundamental principles of NMR spectroscopy, we have offered a comprehensive interpretation of the expected chemical shifts and their structural implications. The provided experimental protocol serves as a practical guide for researchers seeking to obtain and analyze empirical data for this and similar heterocyclic compounds. The insights gained from such analyses are crucial for the structural verification and characterization of novel molecules in the field of chemical research and drug development.
References
-
NMR Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift Table. (n.d.). chem.ucla.edu. [Link]
